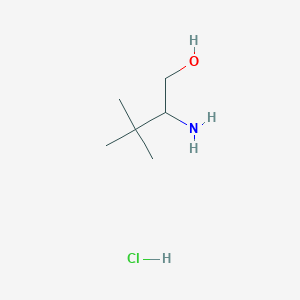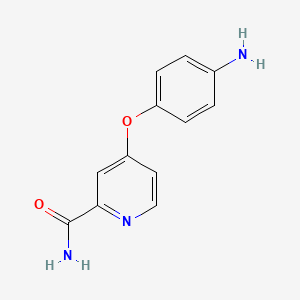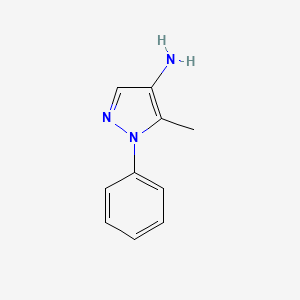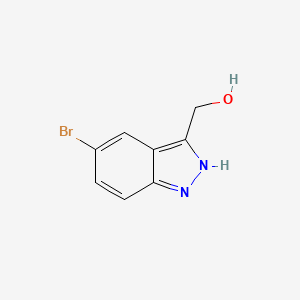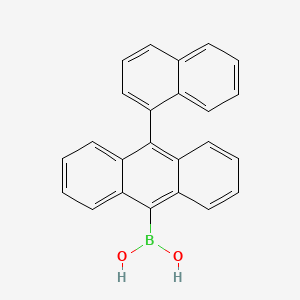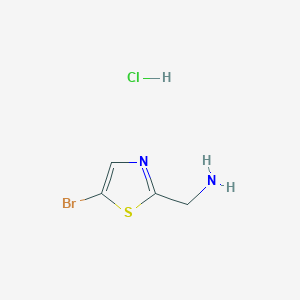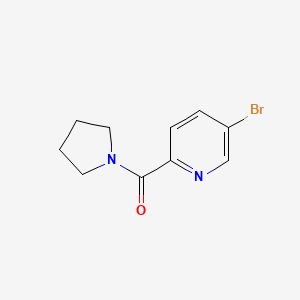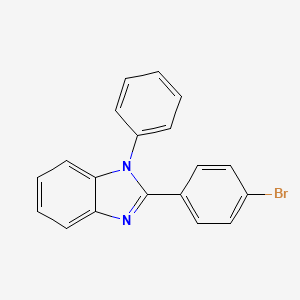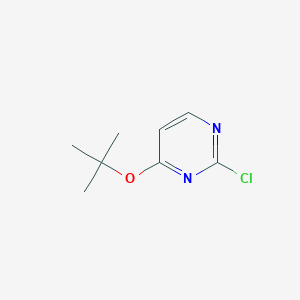
4-(tert-Butoxy)-2-chloropyrimidine
描述
Synthesis Analysis
The synthesis of tert-butyl substituted compounds involves various strategies, including electrochemical methods and microwave-assisted syntheses. For instance, the electrochemical oxidation of 4-tert-butylcatechol in the presence of barbituric acid derivatives leads to the formation of spiropyrimidine derivatives, indicating a potential pathway for the synthesis of pyrimidine compounds with tert-butyl groups . Additionally, microwave-assisted synthesis has been described as an efficient method for producing tert-butyl substituted pyrimidine derivatives, suggesting that similar methods could be applicable for synthesizing 4-(tert-Butoxy)-2-chloropyrimidine .
Molecular Structure Analysis
The molecular structure of tert-butyl substituted compounds can be complex, as seen in the crystal structure of a tert-butyl substituted pyridazinone, which exhibits inter- and intramolecular hydrogen bonding . This suggests that 4-(tert-Butoxy)-2-chloropyrimidine may also exhibit specific structural features such as hydrogen bonding, which could influence its chemical behavior and interactions.
Chemical Reactions Analysis
Tert-butyl groups can influence the reactivity of compounds in various ways. For example, the addition of 4-tert-butylpyridine to redox electrolytes in dye-sensitized solar cells affects the surface charge of TiO2 and decreases electron recombination, which is indicative of the impact that tert-butyl groups can have on chemical reactions . This implies that the tert-butoxy group in 4-(tert-Butoxy)-2-chloropyrimidine could similarly affect its reactivity in chemical processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl substituted compounds can vary widely. The presence of tert-butyl groups can affect properties such as solubility, boiling point, and stability. For instance, the presence of tert-butyl groups in terpyridyl derivatives has been shown to facilitate the synthesis of bifunctional chelates, which could be relevant to the properties of 4-(tert-Butoxy)-2-chloropyrimidine . Additionally, the antibacterial and anti-inflammatory activities of tert-butyl substituted pyrimidine derivatives suggest that 4-(tert-Butoxy)-2-chloropyrimidine may also possess biological activities worth exploring .
科学研究应用
L-Aspartic acid 4-tert-butyl ester
- Application Summary : This compound is used in biochemical research .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The outcomes of its application are not specified in the source .
tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate
- Application Summary : This compound is used in the study of crystal and molecular structures .
- Methods of Application : The compound was prepared via nucleophilic displacement of the bromine in tert-butyl bromoacetate with the secondary amine of the Boc-protected piperazine under basic conditions using triethylamine .
- Results or Outcomes : The title compound crystallizes from a petroleum ether/ethyl acetate mixture in the monoclinic space group P 2 1 /c with four molecules in the unit cell .
[4-(tert-butoxy)phenyl]trimethoxysilane
- Application Summary : This compound is used in the study of chemical structures .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The [4-(tert-butoxy)phenyl]trimethoxysilane molecule contains a total of 40 bonds. There are 18 non-H bonds, 6 multiple bonds, 6 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 ether (aromatic) .
The tert-butyl group in chemistry and biology
- Application Summary : The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The tert-butyl group has implications in biosynthetic and biodegradation pathways .
Ethyl 4-tert-butoxy-3-oxobutanoate
- Application Summary : This compound is used in chemical synthesis.
- Methods of Application : The compound was prepared via flash column chromatography on silica eluting with a mixture of ethyl acetate and petrol.
- Results or Outcomes : The resulting yellow oil was 4-tert-butoxy-3-oxo-butyric acid ethyl ester.
A Direct and Sustainable Synthesis of Tertiary Butyl Esters
- Application Summary : Tertiary butyl esters find large applications in synthetic organic chemistry . A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The resultant flow process was more efficient, versatile, and sustainable compared to the batch .
Process for Preparing 4-tert-butoxy-chlorobenzene
- Application Summary : This invention relates to a preparation method of 4-t butoxy chlorobenzene .
- Methods of Application : P chlorophenol and isobutene are main reaction materials and catalyst is brimstone acid with deepness is 3098Wt% and season ammonia salt is assistant, then the 4-t butoxy chlorobenzene is prepared through etherealization .
- Results or Outcomes : The reaction is done under normal temperature and solvents are benzene, toluene, dimethyl benzene etc. petrochemicals that easy to get, and the solid material p chlorophenol and gas material isobutene are easy dissolve in the several kind of reaction solvents .
安全和危害
未来方向
The future directions in the research of compounds similar to 4-(tert-Butoxy)-2-chloropyrimidine could involve further investigation into their synthesis, characterization, and potential applications . For instance, the synthesis of well-defined poly(styrene)-b-poly(p-tert-butoxystyrene) multiblock copolymer from poly(alkoxyamine) macroinitiator represents a novel approach in this field .
属性
IUPAC Name |
2-chloro-4-[(2-methylpropan-2-yl)oxy]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c1-8(2,3)12-6-4-5-10-7(9)11-6/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFBNKHDNDRSQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=NC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201270315 | |
| Record name | 2-Chloro-4-(1,1-dimethylethoxy)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201270315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-Butoxy)-2-chloropyrimidine | |
CAS RN |
614729-28-1 | |
| Record name | 2-Chloro-4-(1,1-dimethylethoxy)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=614729-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-(1,1-dimethylethoxy)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201270315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

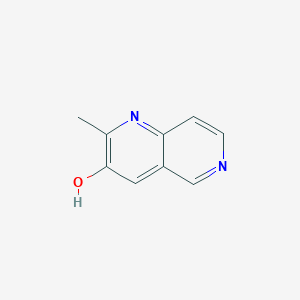
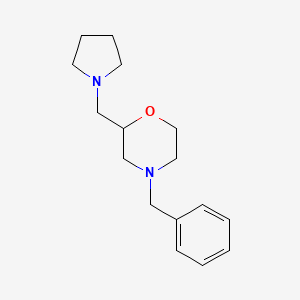
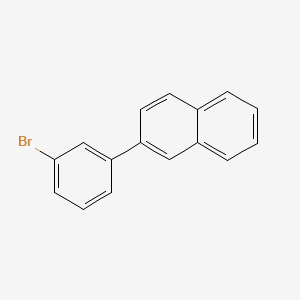
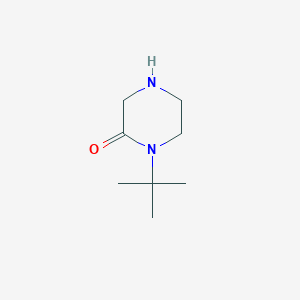
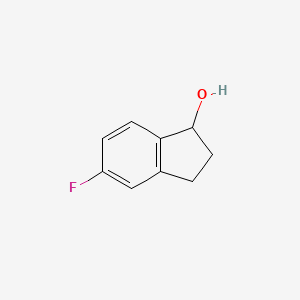
![[4-[Bis(4-methylphenyl)amino]phenyl]boronic acid](/img/structure/B1290014.png)
